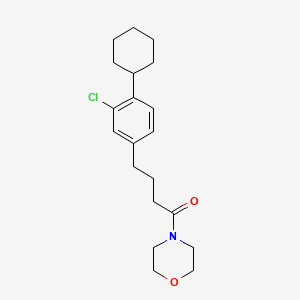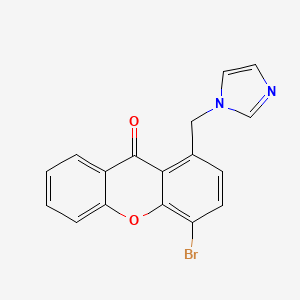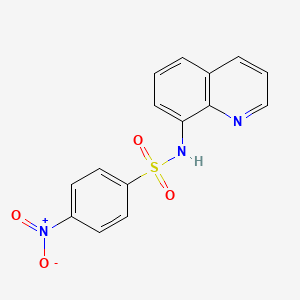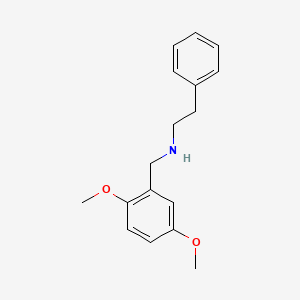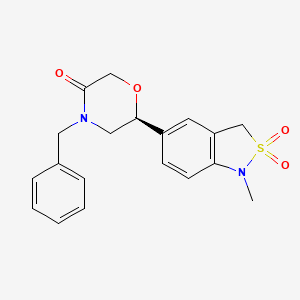
2,2,4-trimethyl-6-phenyl-1H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is a heterocyclic aromatic compound with the molecular formula C18H19N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields. This compound is particularly noted for its antioxidant properties and is used in various industrial applications, including as an additive in rubber and other materials to prevent oxidative degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline typically involves the condensation of aniline with acetone in the presence of an acid catalyst. One common method employs the use of concentrated sulfuric acid at elevated temperatures. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the quinoline derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using heterogeneous catalytic systems to improve yield and reduce the use of harmful solvents. Metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-alumina, have been shown to be effective in promoting the condensation reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties .
Scientific Research Applications
2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Employed as an antioxidant in rubber and other materials to prevent oxidative degradation.
Mechanism of Action
The antioxidant activity of 2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This process involves the stabilization of the radical species through resonance structures within the quinoline ring. The compound’s molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Another quinoline derivative with similar antioxidant properties.
6-Phenyl-1,2-dihydroquinoline: Lacks the additional methyl groups but shares similar structural features.
2,2,4-Trimethylquinoline: A fully aromatic compound without the dihydro component.
Uniqueness
2,2,4-Trimethyl-6-phenyl-1,2-dihydro-quinoline is unique due to the presence of both methyl and phenyl groups, which enhance its antioxidant properties and make it more effective in industrial applications compared to its analogs .
Properties
CAS No. |
3562-69-4 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-phenyl-1H-quinoline |
InChI |
InChI=1S/C18H19N/c1-13-12-18(2,3)19-17-10-9-15(11-16(13)17)14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
InChI Key |
XKBGEVHKVFIMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C3=CC=CC=C3)(C)C |
Key on ui other cas no. |
3562-69-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



